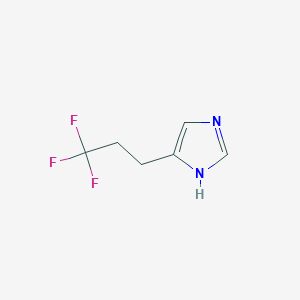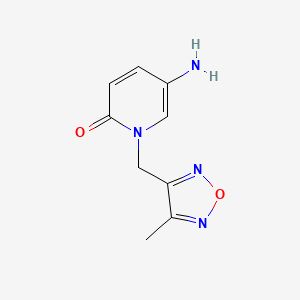
5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a methyl-oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Attachment to the Pyridinone Core: The oxadiazole moiety is then attached to the pyridinone core through a nucleophilic substitution reaction, often using a suitable leaving group.
Introduction of the Amino Group: The amino group is introduced via amination reactions, which can be achieved using various amine sources under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the amino group or the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring or the pyridinone core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a functional material in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)pyridin-2(1h)-one: The parent compound.
5-Amino-1-((4-methyl-1,2,5-thiadiazol-3-yl)methyl)pyridin-2(1h)-one: A similar compound with a thiadiazole ring instead of an oxadiazole ring.
5-Amino-1-((4-methyl-1,2,5-triazol-3-yl)methyl)pyridin-2(1h)-one: A similar compound with a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10N4O2 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
5-amino-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C9H10N4O2/c1-6-8(12-15-11-6)5-13-4-7(10)2-3-9(13)14/h2-4H,5,10H2,1H3 |
Clave InChI |
MDZFVMXDBLIYKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1CN2C=C(C=CC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




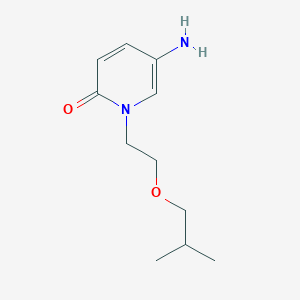

![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)
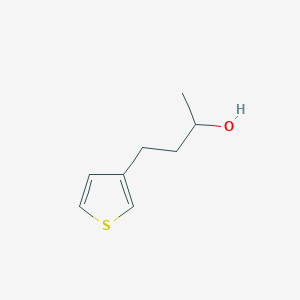
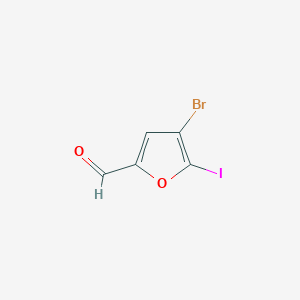
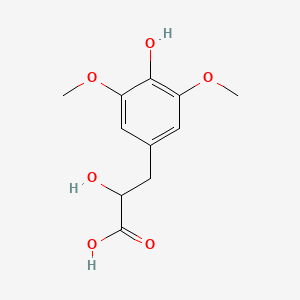
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)
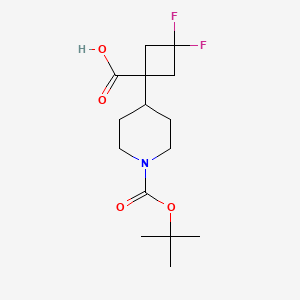
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
